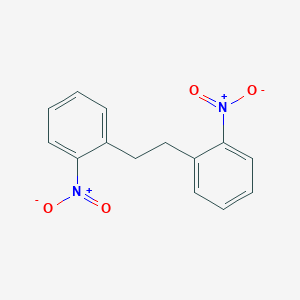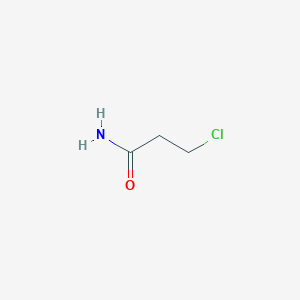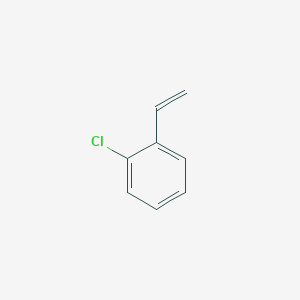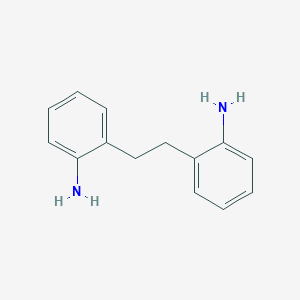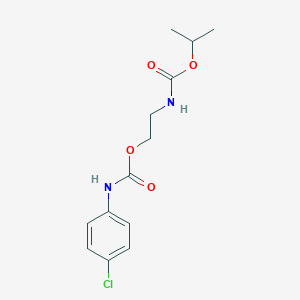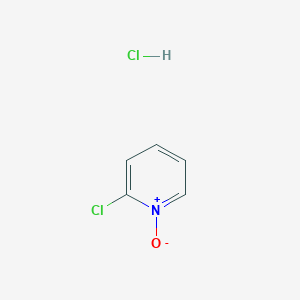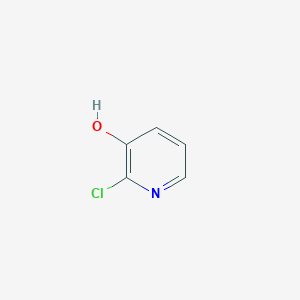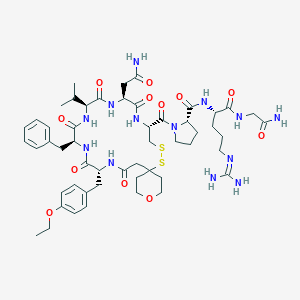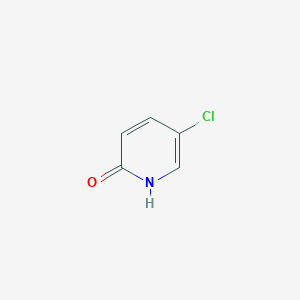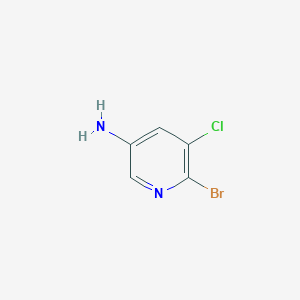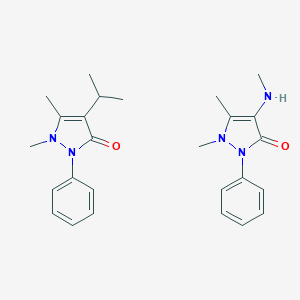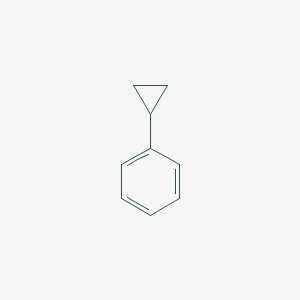
环丙基苯
描述
Cyclopropylbenzene is a compound that features a cyclopropyl group attached to a benzene ring. This structure is of interest due to the unique reactivity of the cyclopropyl group, which is influenced by the ring strain inherent to three-membered rings. The compound serves as a substrate in various chemical reactions, particularly those catalyzed by transition metals, and has potential applications in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of cyclopropylbenzene derivatives and related structures often involves the use of transition metal catalysts. For instance, gold(I)-catalyzed reactions can efficiently generate cyclopropyl gold carbene-like intermediates from 1,n-enynes, leading to a variety of products including heterocycles and carbocycles with a bicyclo[4.1.0]heptane framework . Similarly, ruthenium-catalyzed cyclopropanation of alkenes using propargylic carboxylates as precursors of vinylcarbenoids has been demonstrated, providing access to vinylcyclopropanes and other derivatives .
Molecular Structure Analysis
The molecular structure of cyclopropylbenzene and its derivatives can be quite complex, as seen in the synthesis of iridabenzenes. These compounds are generated by the reaction of Vaska-type complexes with nucleophilic 3-vinyl-1-cyclopropenes, leading to the formation of iridabenzvalenes and iridabenzenes, which can be characterized by X-ray crystallography . The structural data for carbocyclic cis-[1.1.1]-tris-σ-homobenzenes, synthesized by triple epoxide cyclopropane conversions, also provide insights into the planarity and interplanar angles of the cyclohexane and cyclopropane rings .
Chemical Reactions Analysis
Cyclopropylbenzene undergoes various chemical reactions, including cyclopropanation of the benzene ring by oxidatively generated α-oxo gold carbenes, as demonstrated in the Buchner reaction. This reaction allows for the one-pot synthesis of tetrahydropyranone-fused cycloheptatrienes from propargyl benzyl ethers . Additionally, enzymatic oxidation of cyclopropylbenzene by E. coli expressing toluene dioxygenase enzymes results in the formation of diols, which have potential in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylbenzene derivatives are influenced by the presence of the cyclopropyl group. For example, the reactivity of metal carbenoids generated from cyclopropenes in intramolecular cyclopropanation or C-H insertion reactions is a key area of study. These reactions can be highly diastereoselective and tolerate a free hydroxyl group, leading to the formation of various substituted cyclopentanols, cyclohexanols, and other bicyclic alcohols . The use of cyclopropane as a C1 synthetic unit by directed retro-cyclopropanation with ethylene release is another example of the unique properties of cyclopropylbenzene derivatives, allowing for the synthesis of pyrido[2,1-a]isoindoles .
科学研究应用
生物氧化:环丙基苯被用于一项涉及大肠杆菌整细胞发酵的研究中,该菌株表达特定酶。这项研究导致了新代谢产物的分离,这些产物在不对称合成中具有潜在价值,突显了该化合物在生物氧化过程中的实用性 (Bui et al., 2002)。
微粒体代谢:对环丙基苯的微粒体代谢研究揭示了P450酶中电子转移机制的见解。这项研究突显了该化合物在理解酶过程中的作用 (Riley & Hanzlik, 1994)。
环开启反应:对氯原子引发的环丙基苯环开启的研究表明自由基阳离子形成是一个关键机制。这项研究有助于理解环丙基化合物的化学反应性 (Trukhin, Eliseenkov, & Dneprovskii, 2003)。
分子结构分析:采用从头算计算、微波光谱和电子衍射技术研究了环丙基苯的气相结构,提供了关于其分子构象的详细见解 (Shen et al., 2001)。
环丙烷化反应:对供体-受体环丙烷与碘苯二氯甲烷反应的研究,包括环丙基苯,揭示了实现环开启产物的新方法,扩展了环丙基化合物在合成化学中的实用性 (Garve et al., 2014)。
光电子光谱研究:使用光电子光谱研究了环丙基苯与芳基团的相互作用,有助于理解有机化合物中的分子相互作用 (Shudo, Kobayashi, & Utsunomiya, 1977)。
核磁共振波谱:对环丙基苯的碳-13核磁共振波谱研究突显了取代基对环丙基碳的化学位移的影响,这对于理解化学中的电子效应至关重要 (Kusuyama, Dyllick-Brenzinger, & Roberts, 1980)。
自由基阴离子研究:使用ESR光谱研究了环丙基苯的自由基阴离子,提供了关于这些化合物电子性质的见解 (Gerson, Moshuk, & Schwyzer, 1971)。
质谱:傅立叶变换离子阱质谱中对环丙基苯进行的高分辨率MS/MS研究展示了选择性离子分离,推动了质谱分析技术的发展 (Koning et al., 1987)。
过渡金属催化:使用从环丙烯生成的金属卡宾烯进行环丙烷化和C-H插入反应的研究,包括环丙基苯,突显了有机合成中涉及过渡金属催化剂的新方法 (Archambeau et al., 2015)。
作用机制
Target of Action
Cyclopropylbenzene primarily interacts with the cytochrome P-450 enzyme system, specifically found in the liver . This enzyme system plays a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
The interaction of cyclopropylbenzene with cytochrome P-450 involves the oxidation of the compound . .
Biochemical Pathways
The primary biochemical pathway affected by cyclopropylbenzene is the oxidation pathway mediated by the cytochrome P-450 enzyme system
Pharmacokinetics
Given its interaction with the cytochrome p-450 system, it is likely that it undergoes hepatic metabolism . The impact of these properties on the bioavailability of cyclopropylbenzene is currently unknown.
Result of Action
It is known that cyclopropylbenzene undergoes oxidation by the cytochrome P-450 system
Action Environment
The action, efficacy, and stability of cyclopropylbenzene can be influenced by various environmental factors. For instance, the activity of the cytochrome P-450 system can be affected by factors such as diet, age, and the presence of other drugs . .
属性
IUPAC Name |
cyclopropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-4-8(5-3-1)9-6-7-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSFCYAQBIPUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074297 | |
| Record name | Cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylbenzene | |
CAS RN |
873-49-4 | |
| Record name | Phenylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36BKW6LVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclopropylbenzene?
A1: The molecular formula of cyclopropylbenzene is C9H10, and its molecular weight is 118.18 g/mol. []
Q2: What is the preferred conformation of cyclopropylbenzene in the gas phase?
A2: Gas-phase studies, including microwave spectroscopy and electron diffraction, combined with computational chemistry, show cyclopropylbenzene exists primarily in the bisected conformation in the gas phase. This means the plane of the cyclopropyl group is aligned with the plane of the benzene ring. [, ]
Q3: How do ortho-substituents influence the conformation of cyclopropylbenzene?
A3: Introducing two ortho-methyl groups to cyclopropylbenzene (forming 2-cyclopropyl-1,3-dimethylbenzene) changes the preferred conformation from bisected to perpendicular. This is due to steric interactions between the methyl groups and the cyclopropyl ring. []
Q4: What spectroscopic techniques have been used to study the conformation of cyclopropylbenzene derivatives?
A4: Researchers have employed various techniques, including:
- NMR spectroscopy: Used to study conformational equilibria, rotational barriers, and substituent effects on chemical shifts. [, , ]
- IR spectroscopy: Useful for identifying specific vibrational modes associated with different conformations. []
- UV spectroscopy: Coupled with REMPI techniques, UV spectroscopy helps analyze electronic transitions and explore conformational landscapes. []
- Microwave spectroscopy: Provides precise rotational constants, aiding in the determination of gas-phase structures and conformations. []
- Electron diffraction: Offers information about bond lengths and angles, complementing microwave data for structural elucidation. []
Q5: How does cyclopropylbenzene react in electrophilic aromatic substitution reactions?
A5: Cyclopropylbenzene generally shows enhanced reactivity in electrophilic aromatic substitution reactions compared to benzene. This is attributed to the electron-donating effect of the cyclopropyl group, which stabilizes the positive charge developed in the transition state. [, ]
Q6: What is unusual about the nitration of cyclopropylbenzene?
A6: While generally activating, the cyclopropyl group directs electrophilic attack primarily to the ortho position in nitration reactions, particularly in acetic anhydride. This high ortho:para ratio deviates from typical alkylbenzene behavior and suggests a specific interaction between the nitronium ion and the cyclopropyl group in the transition state. [, ]
Q7: Can the cyclopropyl ring in cyclopropylbenzene undergo opening reactions?
A7: Yes, the cyclopropyl ring can be opened under certain conditions:
- Radical Reactions: Cyclopropylbenzene undergoes ring opening upon reaction with bromine radicals, particularly in polar solvents. This suggests the involvement of a cyclopropylbenzene radical cation intermediate. [, ]
- Oxidation with Ceric Ammonium Nitrate: Oxidation generates ring-opened products, further supporting the formation of a radical cation intermediate. []
- Enzymatic Oxidation: Enzymes like toluene dioxygenase can catalyze the oxidation of cyclopropylbenzene, leading to ring-opened diol products. []
Q8: How does the presence of a chlorine atom on the cyclopropyl ring affect its reactivity in electrophilic substitution?
A8: Introducing a chlorine atom to the cyclopropyl ring, as in (cis- and trans-2-chlorocyclopropyl)benzenes, reduces the electron-donating effect of the cyclopropyl group. Consequently, these derivatives exhibit a smaller range of substituent-induced chemical shifts in their carbon-13 NMR spectra compared to unsubstituted cyclopropylbenzenes. []
Q9: Can cyclopropylbenzene act as a substrate for cytochrome P450 enzymes?
A9: Yes, cyclopropylbenzene is metabolized by cytochrome P450 enzymes. Studies with rabbit liver microsomes indicate that both the microsomal fraction and the purified cytochrome P450 can oxidize cyclopropylbenzene. []
Q10: What is the significance of cyclopropylbenzene metabolism by cytochrome P450?
A10: Cyclopropylbenzene metabolism by cytochrome P450 involves an uncommon triple oxidation, suggesting that the substrate remains bound to the enzyme's active site throughout the process. This observation provides valuable insights into the mechanism of cytochrome P450-catalyzed oxidations. []
Q11: Can metal nanoparticles catalyze reactions involving cyclopropylbenzene?
A11: Yes, rhodium nanoparticles (Rh NPs) have demonstrated catalytic activity in the ring-opening reaction of cyclopropylbenzene under hydrogen atmosphere. These nanoparticles exhibit high activity and selectivity for linear products. []
Q12: What factors affect the catalytic activity of metal nanoparticles in cyclopropylbenzene ring-opening?
A12: Several factors play a role:
- Metal Type: Rhodium nanoparticles show superior activity compared to other metals. []
- Particle Size: Larger Rh NPs tend to display higher turnover frequencies and lower activation energies. []
- Capping Agent: The nature of the capping agent used in nanoparticle synthesis influences the reaction kinetics. []
- Electronic Effects: Electron-donating substituents on the cyclopropyl ring enhance the rate of ring-opening. []
Q13: How has computational chemistry been used to study cyclopropylbenzene?
A13: Computational methods, such as ab initio calculations (HF, B3LYP, MP2) and semi-empirical methods (AM1), have been instrumental in:
- Determining conformational preferences and rotational barriers. [, , ]
- Predicting vibrational frequencies for comparison with experimental IR data. []
- Analyzing electronic transitions and excited state properties. []
- Investigating substituent effects on structure and reactivity. [, ]
Q14: What is the relationship between the structure of cyclopropylbenzene derivatives and their activity as cytochrome P450 inhibitors?
A14: Both cyclopropylbenzene and diphenylcyclopropane inhibit the cytochrome P450-dependent O-deethylation of 7-ethoxycoumarin. This suggests that the cyclopropyl group, particularly when attached to an aromatic ring, can interact with the enzyme's active site and affect its catalytic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



